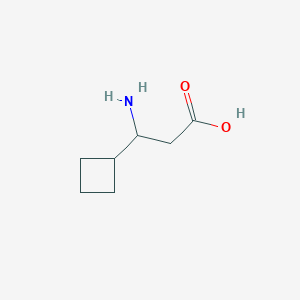

3-Amino-3-cyclobutylpropanoic acid

Description

Significance of β-Amino Acids in Chemical Biology and Medicinal Chemistry Research

β-amino acids are crucial building blocks in the development of pharmaceuticals and agrochemicals. hilarispublisher.comresearchgate.net Their significance in medicinal chemistry is underscored by their diverse pharmaceutical applications, including hypoglycemic, antiketogenic, sterile, and antifungal activities. hilarispublisher.comresearchgate.net Synthetic peptides containing β-amino acids often exhibit enhanced potency and stability against enzymatic degradation compared to their natural α-amino acid counterparts. researchgate.netacs.org This increased resistance to proteolysis is a highly desirable feature in drug development. acs.org

The incorporation of β-amino acids can modulate the conformation and dynamics of peptides, leading to well-defined three-dimensional structures. acs.org This structural control is vital for designing molecules that can interact specifically with biological targets like G-protein-coupled receptors (GPCRs) and integrins. acs.org Furthermore, β-amino acids and their derivatives have shown potential as anticancer, antibacterial, and antitubercular agents, highlighting their broad therapeutic value. hilarispublisher.com

Conformational Impact of Constrained Alicyclic Rings on Amino Acid Scaffolds

The incorporation of constrained alicyclic rings, such as the cyclobutyl moiety, into amino acid scaffolds has a significant impact on their conformational properties. The puckered nature of the cyclobutane (B1203170) ring introduces conformational restriction, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. nih.gov This is because flexible molecules lose more rotational freedom when they bind, which is energetically unfavorable. By pre-organizing the molecule in a specific conformation, the binding affinity can be improved.

The three-dimensional structure of the cyclobutane ring allows it to direct the orientation of key pharmacophore groups in a precise manner. nih.gov This is crucial for optimizing interactions with biological targets. For instance, the puckered conformation of a cyclobutyl ring can position a sulphonamide group to form favorable hydrogen bonds with amino acid residues in an enzyme's active site. nih.gov The use of saturated rings like cyclobutane instead of planar aromatic rings can also lead to stronger binding affinities, as saturated molecules can better complement the spatial arrangement of protein binding pockets. nih.gov Additionally, increasing the saturation of a molecule is correlated with higher water solubility and lower melting points, which are important physicochemical properties for drug candidates. nih.gov

Cyclic β-amino acid residues play a critical role in controlling the secondary structures of peptides, enabling the design of various stable motifs. researchgate.net The size of the alicyclic ring, however, does not appear to have a marked influence on receptor binding affinities or selectivities. researchgate.net

Historical Context of Non-Proteinogenic Amino Acid Exploration

The exploration of non-proteinogenic amino acids (NPAAs), those not encoded in the genetic code, has a rich history rooted in the quest to expand the chemical diversity of peptides and proteins. mdpi.comnih.gov While over 140 NPAAs occur naturally in proteins through post-translational modifications, thousands more have been synthesized in the laboratory. wikipedia.org These "unnatural" amino acids are created by modifying their natural counterparts through techniques like amine alkylation and side-chain substitution. wikipedia.org

A significant milestone in this field was the development of methods for the site-specific incorporation of NPAAs into proteins, which opened the door to creating proteins with novel functions. nih.gov This was achieved by introducing a unique codon (like an amber stop codon) at the desired site in a gene and then using a corresponding tRNA charged with the NPAA to insert it during protein synthesis. nih.gov

The interest in NPAAs stems from their ability to confer unique properties to peptides and proteins. For example, they can enhance stability, improve selectivity, and introduce new bioactive functionalities. Bacteria and fungi naturally produce hundreds of NPAAs for incorporation into non-ribosomal peptides, many of which have become important drugs like penicillin and cyclosporine. nih.gov The study of NPAAs continues to be a vibrant area of research, with ongoing efforts to discover new NPAAs with novel side chains and to develop more efficient methods for their incorporation into proteins. nih.gov

Rationale for Investigating 3-Amino-3-cyclobutylpropanoic Acid Derivatives

The investigation of this compound derivatives is driven by the potential to combine the beneficial properties of β-amino acids and the cyclobutyl moiety to create novel molecules with enhanced pharmacological profiles. The β-amino acid backbone offers inherent resistance to enzymatic degradation, a key advantage for developing more stable peptide-based drugs. researchgate.netacs.org

The cyclobutyl group, as a constrained alicyclic ring, can impart conformational rigidity to the molecule. nih.gov This rigidity can lead to higher binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation. nih.gov The unique puckered geometry of the cyclobutane ring can also serve as a non-planar substitute for aromatic rings or as a restricted linker between functional groups, potentially improving properties like metabolic stability and binding efficiency. nih.gov

By synthesizing and studying derivatives of this compound, researchers aim to explore the structure-activity relationships of this novel class of compounds. The goal is to develop new therapeutic agents that can address the limitations of existing drugs, such as poor stability and lack of selectivity. mdpi.com

Overview of Research Objectives and Scope

The primary objective of research in this area is to synthesize and characterize a library of novel this compound derivatives. This involves developing efficient synthetic routes to access these compounds with high purity and in good yields. illinois.edu

A key aspect of the research is to investigate the conformational properties of these derivatives using techniques like NMR spectroscopy and computational modeling. Understanding the three-dimensional structure of these molecules is crucial for rational drug design. acs.org

The synthesized compounds are then evaluated for their biological activity in a variety of assays. This could include screening for antimicrobial activity against pathogenic bacteria and fungi, or testing their ability to inhibit specific enzymes or receptors. semanticscholar.org The ultimate goal is to identify lead compounds with promising therapeutic potential for further development. The scope of the research encompasses the design, synthesis, structural analysis, and biological evaluation of this novel class of β-amino acid derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-cyclobutylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTGHCWCUCSXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 3 Cyclobutylpropanoic Acid and Its Precursors

Stereoselective Synthesis Strategies

The creation of enantiomerically pure 3-Amino-3-cyclobutylpropanoic acid is paramount for its application in pharmaceuticals and other biologically active molecules. Stereoselective strategies ensure the precise three-dimensional arrangement of atoms, which is critical for molecular recognition and function. These methods can be broadly categorized into several approaches that establish the key stereocenters with high fidelity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of α-substituted β-amino acids, auxiliaries such as pseudoephedrine or Evans oxazolidinones are commonly employed. wikipedia.orgnih.gov

In a typical sequence, a precursor like cyclobutanecarboxylic acid would be coupled to a chiral auxiliary, for instance, (R,R)-pseudoephedrine, to form an amide. wikipedia.org The α-proton of this amide can be selectively removed by a strong, non-nucleophilic base to form a chiral enolate. This enolate then reacts with an electrophile from the less sterically hindered face, as directed by the auxiliary's chiral environment. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Precursor Attachment | Key Reaction Step | Stereochemical Control |

|---|---|---|---|

| Evans Oxazolidinones | Formation of an N-acyl oxazolidinone | Enolate alkylation or aldol (B89426) reaction | The bulky substituent on the oxazolidinone ring directs the approach of the electrophile. |

| Pseudoephedrine | Formation of a pseudoephedrine amide | Enolate alkylation | The methyl and hydroxyl groups of pseudoephedrine create a rigid chelated intermediate that blocks one face of the enolate. wikipedia.org |

| Schöllkopf Auxiliaries | Formation of a bis-lactim ether from glycine (B1666218) and an amino acid (e.g., valine) | Alkylation of the masked glycine enolate | The bulky side chain of the auxiliary (e.g., isopropyl from valine) effectively shields one face of the molecule. biosynth.com |

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net For the synthesis of this compound, a key C-C bond-forming step can be rendered stereoselective. A prominent strategy is the conjugate addition of nucleophiles to α,β-unsaturated systems. hilarispublisher.comnih.gov

For example, a cyclobutylidene-containing α,β-unsaturated ester could serve as a substrate. In the presence of a metal catalyst (e.g., copper or rhodium) and a chiral ligand, the conjugate addition of a carbon nucleophile, such as an organozinc or organoboron reagent, can proceed with high enantioselectivity. hilarispublisher.comresearchgate.net The chiral ligand-metal complex creates a chiral environment that differentiates between the two faces of the double bond, leading to the preferential formation of one enantiomer of the product. researchgate.net

Enantioselective Reductions and Oxidations

Enantioselective reductions are a powerful tool for setting stereocenters, particularly through the reduction of prochiral ketones or imines. Biocatalysis, using isolated enzymes like ketoreductases (KREDs), has emerged as a highly efficient and selective method. nih.gov

A synthetic route could involve a precursor such as 3-oxo-3-cyclobutylpropanoic acid ester. The ketone group is prochiral, and its reduction can lead to two enantiomeric alcohols. By using a specific ketoreductase enzyme, one enantiomer of the corresponding β-hydroxy acid can be produced with very high diastereomeric and enantiomeric excess. nih.gov This hydroxy group can then be converted to an amino group via standard functional group interconversions (e.g., Mitsunobu reaction with an azide (B81097) source followed by reduction) to furnish the final amino acid. A highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved using KRED catalysis, demonstrating the power of this approach for related cyclobutane (B1203170) systems. nih.gov

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the other, slower-reacting enantiomer in excess. wikipedia.org

For a racemic mixture of this compound or its ester derivative, an enzyme like a lipase (B570770) can be used to selectively acylate the amino group of one enantiomer. wikipedia.org This results in an acylated product and the unreacted, enantiomerically enriched amino acid, which can then be separated. A more advanced version is dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields approaching 100%. nih.gov Biocatalytic transamination processes operating through a DKR mechanism have been developed for the synthesis of β-branched α-amino acids and represent a powerful strategy. nih.gov

Classical Synthetic Routes to β-Amino Acids

While modern stereoselective methods are often preferred for their efficiency and precision, classical synthetic routes remain fundamentally important for the construction of β-amino acid backbones.

Arndt-Eistert Homologation Principles applied to Cyclobutyl Ketones

The Arndt-Eistert synthesis is a classical method for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgwikipedia.org This reaction sequence converts a carboxylic acid into its next higher homologue, making it an ideal method for preparing β-amino acids from α-amino acids or β-keto acids from simple carboxylic acids. organic-chemistry.orgwikipedia.orgresearchgate.net

To synthesize this compound, one could start with cyclobutanecarboxylic acid. The general steps are as follows:

Activation : The starting carboxylic acid is first converted into a more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. wikipedia.org

Diazoketone Formation : The acid chloride is then reacted with diazomethane (B1218177). Two equivalents of diazomethane are often used; the first performs the acylation to form the α-diazoketone, and the second neutralizes the HCl byproduct. wikipedia.orgnrochemistry.com

Wolff Rearrangement : The crucial step is the Wolff rearrangement of the α-diazoketone to form a ketene (B1206846). This rearrangement can be promoted thermally, photochemically, or, most commonly, by using a metal catalyst such as silver oxide (Ag₂O) or silver benzoate. organic-chemistry.orgnrochemistry.com The stereochemistry of the migrating group is retained during this step. nrochemistry.com

Nucleophilic Trapping : The highly reactive ketene intermediate is then trapped by a nucleophile present in the reaction mixture. If water is used, the homologous carboxylic acid is formed. organic-chemistry.org If an alcohol is used, an ester is produced, and if an amine is used, an amide is generated. organic-chemistry.org

By applying this principle, cyclobutanecarboxylic acid can be homologated to 3-cyclobutylpropanoic acid. To introduce the amino group at the 3-position, a subsequent functionalization step, such as α-bromination followed by amination, would be necessary on a related precursor. Alternatively, applying the Arndt-Eistert reaction to an N-protected α-amino acid derived from a cyclobutyl ketone is a popular method for producing β-amino acids. wikipedia.org

Table 2: Arndt-Eistert Homologation Sequence

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Carboxylic Acid (R-COOH) | SOCl₂ or (COCl)₂ | Acid Chloride (R-COCl) | Activation of the carboxyl group. |

| 2 | Acid Chloride (R-COCl) | CH₂N₂ (2 eq.) | α-Diazoketone (R-COCHN₂) | Formation of the key diazoketone intermediate. nrochemistry.com |

| 3 | α-Diazoketone (R-COCHN₂) | Ag₂O, H₂O, Δ | Ketene (R-CH=C=O) | Wolff Rearrangement to form the reactive ketene. organic-chemistry.org |

Michael Addition Reactions with Cyclobutyl Acrylates

The aza-Michael addition is a powerful and atom-economical method for forming carbon-nitrogen bonds, making it a highly attractive route for synthesizing β-amino acids. nih.gov This strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In the context of this compound, this involves the addition of an ammonia (B1221849) equivalent to a cyclobutyl-substituted acrylate (B77674) precursor.

A plausible precursor for this reaction is an ester of cyclobutylideneacetic acid. The synthesis begins with the reaction of cyclobutanone (B123998) with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, via a Horner-Wadsworth-Emmons reaction to generate the α,β-unsaturated ester. This intermediate, ethyl cyclobutylideneacetate, then serves as the Michael acceptor.

The key step is the 1,4-conjugate addition of a nitrogen nucleophile. While ammonia itself can be used, protected ammonia equivalents like benzylamine (B48309) or a phthalimide (B116566) salt are often employed to prevent dialkylation and facilitate handling. The reaction is typically catalyzed by a base to enhance the nucleophilicity of the nitrogen source. Following the addition, the resulting β-amino ester is subjected to hydrolysis of the ester and, if necessary, deprotection of the amino group to yield the final product. Asymmetric variants of this reaction, using chiral amines or catalysts, can provide enantiomerically enriched products. nih.gov

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1 | Cyclobutanone, Triethyl phosphonoacetate | NaH, THF, 0°C to rt | Ethyl cyclobutylideneacetate | 85-95% |

| 2 | Ethyl cyclobutylideneacetate, Benzylamine | Et3N, MeOH, rt | Ethyl 3-(benzylamino)-3-cyclobutylpropanoate | 70-85% |

| 3 | Ethyl 3-(benzylamino)-3-cyclobutylpropanoate | 1. LiOH, H2O/THF 2. H2, Pd/C, HCl(aq) | This compound hydrochloride | 80-90% (two steps) |

Strecker Synthesis Modifications

The classical Strecker synthesis is a cornerstone for the preparation of α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com It involves a one-pot, three-component reaction between a carbonyl compound, ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. organic-chemistry.org To synthesize a β-amino acid like this compound, a modified approach is necessary.

A plausible modified Strecker-type pathway begins with cyclobutanecarboxaldehyde (B128957). This aldehyde can be condensed with ammonia to form an imine in situ. The subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to the imine would not form an α-aminonitrile but rather a β-aminonitrile precursor after an additional step. A more direct route to β-aminonitriles involves the conjugate addition of cyanide to an α,β-unsaturated imine or nitrile.

However, a more common adaptation for β-amino acids is the "β-Strecker" reaction. This involves the addition of a cyanide anion to an N-substituted imine derived from cyclobutanecarboxaldehyde. The resulting α-amino-cyano intermediate can then be hydrolyzed to the corresponding amino acid. The critical step is the hydrolysis of the nitrile group to a carboxylic acid, which is typically achieved under acidic or basic conditions. This hydrolysis converts the intermediate, 3-amino-3-cyclobutylpropanenitrile, into the final product.

| Step | Reactant | Reagents & Conditions | Intermediate/Product | Typical Yield |

|---|---|---|---|---|

| 1 | Cyclobutanecarboxaldehyde, Benzylamine | NaCN, NaHSO3, H2O/MeOH | 2-(Benzylamino)-2-cyclobutylacetonitrile | 75-85% |

| 2 | 2-(Benzylamino)-2-cyclobutylacetonitrile | Conc. HCl, reflux | This compound hydrochloride | 60-70% |

Ring-Opening Reactions of Cyclic Precursors

The ring strain inherent in small cyclic molecules provides a powerful thermodynamic driving force for ring-opening reactions. This principle can be effectively applied to the synthesis of this compound by using a strained cyclic precursor, most notably a β-lactam (2-azetidinone). nih.govresearchgate.net The nucleophilic opening of the β-lactam ring is a well-established and versatile method for accessing β-amino acids and their derivatives. researchgate.net

The synthesis would begin with the construction of a β-lactam bearing a cyclobutyl group at the C4 position. A common method for this is the Staudinger [2+2] cycloaddition between a ketene and an imine. For this target, the reaction would involve an imine derived from cyclobutanecarboxaldehyde and a suitable amine (e.g., p-anisidine), which reacts with a ketene generated in situ from an acetyl chloride derivative.

Once the 4-cyclobutyl-β-lactam is formed, the key step is the hydrolytic ring-opening of the amide bond. This is typically achieved by heating under acidic or basic conditions. For instance, acid hydrolysis with aqueous HCl will cleave the N1-C2 bond to afford the amino and carboxylic acid functionalities, directly yielding the hydrochloride salt of this compound. The stereochemistry of the final product can be controlled by the stereoselective synthesis of the β-lactam precursor. nih.gov

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1 | Cyclobutanecarboxaldehyde, p-Anisidine | Toluene, reflux (Dean-Stark) | N-(cyclobutylmethylene)-4-methoxyaniline (Imine) | ~95% |

| 2 | Imine, Acetoxyacetyl chloride | Triethylamine, CH2Cl2, -78°C to rt | 3-Acetoxy-4-cyclobutyl-1-(4-methoxyphenyl)azetidin-2-one | 60-75% |

| 3 | Substituted β-Lactam | 1. LiOH, H2O/THF 2. 6M HCl, reflux | This compound hydrochloride | 70-85% (from lactam) |

Scale-Up Considerations and Process Optimization Studies

Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, robust, and economically viable. For the synthesis of this compound, several key considerations apply to the methodologies discussed.

Reagent Selection and Safety: For methods like the Strecker synthesis, the use of highly toxic reagents such as sodium cyanide or HCN requires strict engineering controls, specialized handling protocols, and robust waste treatment procedures to neutralize cyanide waste streams. Process optimization may involve exploring less toxic cyanide sources or developing efficient in situ generation methods.

Thermal Management: Michael additions and hydrolysis steps can be significantly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and maintain control over product selectivity and impurity formation. This requires reactors with adequate cooling capacity and careful control over the rate of reagent addition.

Crystallization and Purification: The isolation of the final product in high purity is paramount. Development of a reliable crystallization process is often the most critical step for purification on a large scale. This involves screening various solvent systems, controlling the cooling profile, and managing seeding to ensure consistent particle size distribution and purity. For a zwitterionic compound like an amino acid, controlling the pH during crystallization is crucial for achieving good recovery and purity.

Process Efficiency and Yield: Optimizing reaction conditions such as temperature, concentration, catalyst loading, and reaction time is essential to maximize yield and throughput. The number of unit operations (e.g., extractions, distillations, filtrations) should be minimized to reduce processing time and potential for material loss. A patent for a related compound highlighted that scaling up can introduce impurities that necessitate additional purification steps, which in turn can significantly decrease the isolated yield. google.com This underscores the importance of developing a highly selective process from the outset.

Solvent and Reagent Recovery: For a commercially viable process, the recovery and recycling of solvents and excess reagents are important economic and environmental considerations.

Process optimization is an iterative process, often employing Design of Experiments (DoE) methodologies to systematically investigate the effect of multiple variables on the reaction outcome, leading to a robust and well-understood manufacturing process.

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Techniques for Stereochemical Assignment

Spectroscopic methods provide a powerful arsenal (B13267) for probing the intricate structural details of molecules. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, advanced mass spectrometry, and vibrational spectroscopy each offer unique insights into the stereochemistry and functional group composition of 3-amino-3-cyclobutylpropanoic acid.

High-Resolution NMR Spectroscopy for Diastereomeric and Enantiomeric Purity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemical integrity of this compound, including its diastereomeric and enantiomeric purity. By analyzing the chemical shifts, coupling constants, and through-space interactions, detailed information about the relative and absolute configuration of the molecule can be obtained.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. 1D ¹H NMR spectra provide initial information on the proton environment within the molecule. For instance, the chemical shifts of the protons on the cyclobutyl ring and the propanoic acid backbone are sensitive to their stereochemical orientation. In a mixture of diastereomers, distinct sets of signals would be observed, allowing for their quantification. beilstein-journals.org

To assess enantiomeric purity, chiral derivatizing agents or chiral solvating agents are often used. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which can then be distinguished by NMR due to their different magnetic environments. This results in the separation of signals for the two enantiomers, enabling the determination of the enantiomeric excess.

Advanced NMR techniques, such as those focused on methyl probes, have been developed to study larger and more complex biomolecules. ibs.fr While this compound is a small molecule, the principles of using specific isotopic labeling to enhance signal resolution and detect weak interactions can be applied to its derivatives or when it is incorporated into larger systems. ibs.fr

Table 1: Representative ¹H NMR Data for a Diastereomer of a Substituted Propanoic Acid Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.50 | dd | 15.0, 5.0 |

| H-2' | 2.65 | dd | 15.0, 8.0 |

| H-3 | 3.80 | m | - |

| Cyclobutyl-H | 1.80-2.20 | m | - |

| NH₂ | 7.5 (broad s) | s | - |

| COOH | 11.0 (broad s) | s | - |

Note: This table is a generalized representation and actual values for this compound may vary depending on the specific isomer and experimental conditions.

Advanced Mass Spectrometry for Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques are crucial for isotopic labeling studies, which can provide insights into reaction mechanisms, metabolic pathways, and quantitative analysis. biorxiv.org Isotopic labeling involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the this compound molecule.

High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the confirmation of successful isotopic incorporation. The mass shift corresponding to the incorporated isotope provides direct evidence of the labeling.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. core.ac.uk In an MS/MS experiment, the isotopically labeled parent ion is isolated and fragmented. The resulting fragmentation pattern can be compared to that of the unlabeled compound to pinpoint the location of the isotopic label within the molecule. This information is invaluable for understanding the regioselectivity of chemical reactions or the metabolic fate of the compound.

Isotope dilution mass spectrometry (IDMS) is a quantitative technique that utilizes an isotopically labeled version of the analyte as an internal standard. sigmaaldrich.com By adding a known amount of the labeled standard to a sample containing the unlabeled this compound, the concentration of the natural compound can be determined with high accuracy and precision. sigmaaldrich.com This method is robust as it corrects for variations in sample preparation and instrument response.

Table 2: Common Isotopes Used in Mass Spectrometry Labeling Studies

| Isotope | Natural Abundance (%) | Use in MS |

| ²H (Deuterium) | 0.015 | Tracing metabolic pathways, internal standards |

| ¹³C | 1.1 | Quantitative proteomics, metabolic flux analysis |

| ¹⁵N | 0.37 | Protein and amino acid analysis |

| ¹⁸O | 0.2 | Mechanistic studies of enzymatic reactions |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. mdpi.com These techniques are powerful for confirming the presence of key functional groups in this compound and for studying intermolecular interactions like hydrogen bonding. mdpi.comcore.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com The amino group (-NH₂) and the carboxylic acid group (-COOH) of this compound have characteristic absorption bands. For instance, the N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is a strong band usually found around 1700-1730 cm⁻¹. The broad O-H stretching vibration of the carboxylic acid dimer can be observed in the 2500-3300 cm⁻¹ range. core.ac.uk

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. horiba.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different selection rules, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C-C stretching and bending vibrations of the cyclobutyl ring are often more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 (medium) | Weak |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | Weak |

| C=O Stretch | 1700-1730 (strong) | Medium | |

| C-O Stretch | 1210-1320 (strong) | Weak | |

| Cyclobutyl Ring | C-H Stretch | 2850-2960 (medium) | Strong |

| C-C Stretch | 900-1200 (variable) | Strong |

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods are essential for determining the absolute configuration of chiral molecules, which is the actual three-dimensional arrangement of atoms in space. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques that measure the differential absorption of left and right circularly polarized light, providing a unique spectroscopic signature for each enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an analogous technique to ECD, but it measures the differential absorption of left and right circularly polarized light in the infrared region of the electromagnetic spectrum. bio-structure.comwikipedia.org This corresponds to the vibrational transitions of the molecule. bio-structure.com VCD provides detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution. biotools.usschrodinger.com

A significant advantage of VCD is that all molecules with vibrational modes are VCD active, meaning a chromophore is not required. wikipedia.org The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry, with each vibrational band potentially exhibiting a positive or negative signal. nih.gov

Similar to ECD, the determination of the absolute configuration of this compound using VCD involves comparing the experimental spectrum with theoretically calculated spectra. researchgate.net Density functional theory (DFT) calculations are commonly used to predict the VCD spectra for the different enantiomers. researchgate.net The excellent agreement between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. biotools.usschrodinger.com

The sensitivity of VCD to subtle conformational changes also makes it a valuable tool for studying the solution-state conformation of flexible molecules like this compound. bio-structure.com

Table 5: Illustrative VCD Data for a Chiral Molecule in the Amide I Region

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁴) |

| 1680 | +1.2 |

| 1655 | -2.5 |

| 1630 | +0.8 |

Note: This table provides a generalized example. The actual VCD spectrum of this compound would exhibit a complex pattern of signals across the mid-IR region.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a substance as a function of wavelength. While specific ORD data for this compound is not extensively detailed in the surveyed literature, the principles of ORD are fundamental to characterizing chiral molecules. For amino acids, ORD spectra are typically dominated by the electronic transition of the carboxyl group's n→π* transition, which gives rise to a Cotton effect. The sign and magnitude of this Cotton effect are directly related to the absolute configuration of the α-carbon. In the case of (S)-2-Amino-3-cyclobutylpropanoic acid, the stereochemistry at the C2 position would be the primary determinant of its ORD curve, providing critical information about its three-dimensional structure.

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive, high-resolution insights into the three-dimensional arrangement of atoms within a crystalline solid. nih.gov Studies on derivatives of cyclobutane (B1203170) amino acids have been instrumental in elucidating their precise molecular geometry, assigning absolute configurations, and understanding their solid-state behavior. acs.orgnih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. rsc.orgexlibrisgroup.com In the crystalline state, derivatives of this compound are stabilized by a variety of these forces. The most significant among these are hydrogen bonds, which form between the amino (N-H) and carboxylic acid (O-H) groups and neighboring molecules. researchgate.net

| π-π Interactions | Aromatic protecting groups (if present) | Can lead to layered structures. nih.gov |

Conformational Preferences in the Solid State

The four-membered cyclobutane ring is inherently strained. dalalinstitute.commaricopa.edu To alleviate some of this strain, particularly torsional strain from eclipsing C-H bonds, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation. libretexts.orgmasterorganicchemistry.com In this conformation, one carbon atom deviates from the plane formed by the other three, with an out-of-plane dihedral angle of about 25 degrees. maricopa.edulibretexts.org

X-ray diffraction studies on substituted cyclobutane amino acid derivatives confirm this puckered conformation in the solid state. nih.govacs.org The specific puckering preference can be modulated by substituents on the ring. acs.org Furthermore, the backbone torsion angles of the amino acid are often restricted to specific conformations, such as gauche, within the rigid crystal lattice. nih.gov This combination of a puckered cyclobutane ring and constrained backbone torsions defines the molecule's low-energy conformation in its crystalline form.

Solution-State Conformational Analysis

The conformation of this compound can differ in solution compared to the solid state due to the influence of solvent and increased molecular freedom. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is used to probe its dynamic structure in solution. nih.govacs.org

NMR-Based Conformational Studies (NOESY, Coupling Constants)

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. Two key techniques are particularly informative:

Coupling Constants (J-values): The splitting of NMR signals arises from through-bond coupling between neighboring protons. The magnitude of the three-bond coupling constant (³J) is related to the dihedral angle between the protons via the Karplus equation. libretexts.org By measuring the ³J values for protons along the Cα-Cβ bond, chemists can determine the preferred rotameric conformations (staggered, eclipsed) of the side chain relative to the amino acid backbone. ubc.ca Typical ³JHH coupling constants for protons on neighboring sp³ carbons are in the range of 6-8 Hz. libretexts.org

High-resolution NMR studies on peptides containing cyclobutane amino acids have shown that the relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring is a primary determinant of the folding pattern of the entire peptide. uab.cat

Table 2: NMR Parameters for Conformational Analysis

| NMR Technique | Information Gained | Relevance to this compound |

|---|---|---|

| NOESY | Through-space proton-proton distances (<5 Å) | Determines proximity of the cyclobutyl ring to the backbone, revealing folding. youtube.commdpi.com |

| ³J Coupling | Dihedral angles between adjacent protons | Defines the conformation of the propanoic acid side chain. libretexts.org |

Molecular Dynamics Simulations in Solution

Molecular dynamics (MD) simulations offer a computational approach to explore the conformational landscape of molecules over time. nih.gov By simulating the motion of a this compound molecule in a virtual box of solvent molecules, researchers can map its free-energy landscape and identify the most stable and frequently adopted conformations. nih.gov These simulations complement experimental NMR data, providing a dynamic picture of the molecule's behavior that accounts for its flexibility and interactions with the solvent. acs.orgnih.gov For complex molecules like this, techniques such as Replica Exchange Molecular Dynamics (REMD) can be used to enhance conformational sampling and ensure the system does not get trapped in a local energy minimum, thus providing a more complete picture of its solution-state structures. nih.gov

Derivatization and Analog Development

Synthesis of Heterocyclic Scaffolds Containing the 3-Amino-3-cyclobutylpropanoic Acid Moiety

Heterocyclic compounds are a cornerstone of modern medicinal chemistry. The functional groups of this compound can be utilized to construct a variety of heterocyclic scaffolds. For instance, the amino group can participate in condensation reactions with dicarbonyl compounds to form heterocycles like pyrimidines or benzodiazepines. Similarly, the carboxylic acid can be used in reactions to form lactams or other ring systems.

A study on the synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds showcased the generation of benzimidazole (B57391) and imidazophenazine derivatives with tuberculostatic activity. nih.gov Although this research used a cyclohexyl analog, the synthetic principles can be applied to the cyclobutyl-containing counterpart, suggesting a pathway to novel heterocyclic structures derived from this compound.

Conjugation Chemistry and Bioconjugate Synthesis

Bioconjugation involves the linking of a molecule to a biomolecule, such as a protein, antibody, or oligonucleotide, to create a new entity with combined properties. The amino or carboxyl functionalities of this compound or its derivatives can be used as handles for conjugation. For example, the amino group can be acylated with a linker that has a reactive group for attachment to a biomolecule. This allows for the development of targeted drug delivery systems, diagnostic agents, or research probes.

Development of Prodrug Strategies for Enhanced Delivery to Biological Systems

A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This approach can be used to improve properties such as solubility, permeability, and targeted delivery. For this compound or its active derivatives, prodrug strategies could involve masking the amino or carboxyl groups with moieties that are cleaved by specific enzymes at the target site. For instance, the carboxylic acid could be esterified to enhance lipophilicity and improve cell membrane permeability, with the ester being hydrolyzed by intracellular esterases to release the active compound.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

While comprehensive structure-activity relationship (SAR) studies focusing specifically on derivatives of this compound are not extensively detailed in publicly available literature, significant research has been conducted on closely related cyclobutane-based scaffolds. These studies provide critical insights into how structural modifications influence the molecular properties and interactions of this class of compounds. Cyclobutane (B1203170) β-amino acids are recognized as valuable building blocks for creating peptidomimetics and other structurally constrained molecules. chemistryviews.org The research often incorporates the cyclobutane ring as a central scaffold in mimetics of the Arginine-Glycine-Aspartic acid (RGD) sequence, which is crucial for integrin binding. nih.govnih.gov

The derivatization of these scaffolds typically occurs at three main positions: the amino group, the carboxylic acid moiety, and the cyclobutane ring itself.

Derivatization Strategies:

N-Acylation: The amino group is a primary site for modification. Standard protection strategies using Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups are common for managing the amino functionality during synthesis. researchgate.net Further derivatization through N-acylation allows for the introduction of a wide variety of substituents, which can alter the electronic and steric properties of the molecule. google.comresearchgate.net

Carboxylic Acid Modification: The carboxylic acid group is frequently converted into esters (e.g., tert-butyl esters) or amides. Esterification can serve as a protecting group strategy or to create prodrug forms, while amidation introduces new functional groups and potential hydrogen bonding sites. nih.gov

Scaffold Synthesis and Modification: The synthesis of the core cyclobutane structure often relies on methods like [2+2] cycloaddition or tandem amidation/Michael addition protocols starting from precursors like cyclobutene-1-carboxylic acid. chemistryviews.org This allows for the creation of diverse cyclobutane carboximide derivatives that can be further transformed by reacting with various nucleophiles. chemistryviews.org

SAR Case Study: Cyclobutane-Based Integrin Antagonists

A notable example of SAR involves the development of cyclobutane-based small molecule antagonists for the αvβ3 integrin. In these studies, the cyclobutane structure serves as a rigid scaffold to orient pharmacophores that mimic the arginine and aspartic acid residues of the RGD peptide sequence. nih.gov

The following data tables summarize the relationship between structural modifications of cyclobutane-based RGD mimetics and their in vitro anti-adhesive activity, presented as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Effect of Aspartic Acid Mimetic Modification

The group mimicking the aspartic acid residue is critical for activity. Modifications here, including changes to the acidic group and the hydrophobic sidechain, have been explored. β-Sulfonamides have been investigated as alternatives to the more common carboxylic acid group. nih.gov

| Compound Number | Arginine Mimetic | Cyclobutane Linker | Aspartic Acid Mimetic | IC₅₀ (μM) vs. αvβ3 |

| 37 | Tetrahydronaphthyridine | Amine | β-Phenylsulfonamide t-butyl ester | 0.9 |

| 38 | Tetrahydronaphthyridine | Amine | β-Phenylsulfonamide carboxylic acid | 1.8 |

| 39 | Naphthyridine | Amine | β-Phenylsulfonamide t-butyl ester | 0.8 |

| 40 | Naphthyridine | Amine | β-Phenylsulfonamide carboxylic acid | 0.8 |

Data sourced from a study on cyclobutane-based integrin antagonists. nih.gov

The data indicates that for this series, the t-butyl esters (compounds 37 and 39 ) were surprisingly potent, sometimes more so than their corresponding free carboxylic acid counterparts (38 and 40 ). nih.gov This suggests that the ester may function as more than just a simple prodrug in this context. nih.gov

Table 2: Effect of Linker and Arginine Mimetic Modification

The orientation of the amide bond connecting the scaffold to the arginine mimetic and the nature of the mimetic itself significantly impact activity. Reversing the amide bond can improve metabolic stability. nih.gov

| Compound Number | Arginine Mimetic | Cyclobutane Linker | Aspartic Acid Mimetic | IC₅₀ (μM) vs. αvβ3 |

| 1 | Tetrahydronaphthyridine | Amide | Succinimide | > 50 |

| 28 | Tetrahydronaphthyridine | Reversed Amide | Succinimide | 0.8 |

| 32 | Naphthyridine | Reversed Amide | Succinimide | 0.5 |

| 33 | Tetrahydronaphthyridine | Amide | β-Phenylsulfonamide t-butyl ester | 1.7 |

Data sourced from a study on cyclobutane-based integrin antagonists. nih.gov

These findings show a dramatic improvement in activity when the amide linker is reversed (compare compound 1 with 28 ), highlighting the importance of the scaffold's conformational arrangement. nih.gov The saturated tetrahydronaphthyridine sidechains are relatively flexible, which may allow the longer molecules to adopt a favorable conformation for binding. nih.gov The choice of the arginine mimetic (e.g., Naphthyridine in compound 32 vs. Tetrahydronaphthyridine in compound 28 ) also modulates potency. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a microscopic view of molecules, enabling the prediction of a wide array of properties from the ground up. These methods are invaluable for characterizing novel molecules like 3-Amino-3-cyclobutylpropanoic acid.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to model the electronic distribution within this compound. researchgate.net These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's kinetic stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this would highlight the electronegative regions around the carboxylic acid and amino groups, and the more neutral hydrocarbon framework of the cyclobutyl ring. This information is crucial for predicting how the molecule will interact with other molecules, including potential biological targets or reactants in a chemical synthesis.

Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be derived from quantum chemical calculations. nih.gov These parameters provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its propensity to accept electrons, respectively. Such predictions are vital for understanding the molecule's potential role in chemical reactions.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | - | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | - | Measure of the overall polarity of the molecule. |

| Chemical Hardness | - | Resistance to change in electron distribution. |

| Electrophilicity Index | - | Propensity to accept electrons. |

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations are also highly effective in predicting the spectroscopic signatures of a molecule. This is particularly useful for the identification and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts can be estimated. These predictions can aid in the interpretation of experimental NMR spectra, helping to assign specific peaks to the corresponding atoms in the molecule's unique cyclobutyl structure.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities. For this compound, this would allow for the prediction of characteristic peaks, such as the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the various C-H and C-C vibrations of the cyclobutyl ring.

UV-Visible (UV-Vis) Spectroscopy: Predictions of electronic transitions can be used to simulate the UV-Vis absorption spectrum. researchgate.netsielc.com By calculating the excitation energies between the ground and excited electronic states, the wavelengths of maximum absorption (λmax) can be predicted. For this compound, this would likely involve transitions associated with the carboxyl and amino functional groups.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy Type | Predicted Data | Information Gained |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for each proton. | Structural elucidation, proton environment. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. | Carbon skeleton and functional group identification. |

| IR | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., N-H, O-H, C=O). | Presence of functional groups and bonding information. |

| UV-Vis | Wavelength of maximum absorption (λmax, nm). | Electronic transitions and chromophores. |

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional shape and flexibility of a molecule are critical to its function. Molecular modeling techniques are used to explore the conformational landscape of this compound.

Potential Energy Surface Mapping

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. longdom.org For this compound, mapping the PES would involve systematically changing key dihedral angles, such as those around the Cα-Cβ bond and within the cyclobutyl ring, and calculating the corresponding energy. This map reveals the low-energy conformations (local minima) and the energy barriers between them (saddle points). Understanding the PES is crucial for predicting the most stable and populated conformations of the molecule.

Conformational Search Algorithms

Due to the flexibility of the amino and carboxylic acid groups and the puckering of the cyclobutyl ring, this compound can exist in numerous conformations. Conformational search algorithms, such as systematic searches, random searches (e.g., Monte Carlo), or molecular dynamics simulations, can be used to explore the vast conformational space and identify the most energetically favorable structures. These algorithms are essential for obtaining a comprehensive understanding of the molecule's three-dimensional structure and its dynamic behavior in solution.

Ligand-Receptor Docking and Molecular Dynamics Simulations of Interactions (in silico, non-clinical focus)

To explore the potential bioactivity of this compound, computational methods can simulate its interaction with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, this could involve docking the molecule into the active site of a known enzyme or receptor to predict its binding affinity and mode of interaction. This can provide initial hypotheses about its potential biological targets.

Molecular dynamics (MD) simulations provide a more dynamic picture of these interactions. frontiersin.org An MD simulation would place the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions) and calculate the atomic motions over time. nih.gov This allows for the study of the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These simulations offer valuable insights into the molecular basis of recognition and binding.

Prediction of Physicochemical Descriptors Relevant to Biological Interactions

The biological activity of a molecule is intrinsically linked to its physicochemical properties. These descriptors govern how a compound interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, in silico methods provide valuable predictions of these key parameters.

A number of physicochemical descriptors have been predicted for this compound using computational models. These descriptors are crucial for understanding its potential biological interactions. Key predicted properties include its molecular weight, which influences its diffusion and transport across biological membranes. The lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical factor in determining how the compound distributes between aqueous and lipid environments within the body. The topological polar surface area (TPSA) is another important descriptor that correlates with a molecule's ability to permeate cell membranes. Furthermore, the number of hydrogen bond donors and acceptors, as well as the number of rotatable bonds, provide insights into the molecule's flexibility and potential for specific interactions with biological targets. researchgate.netresearchgate.netmdpi.com Below is a table of predicted physicochemical descriptors for this compound.

| Descriptor | Predicted Value | Significance in Biological Interactions |

| Molecular Weight | 143.18 g/mol | Influences diffusion and transport across membranes. |

| logP (octanol-water) | -1.2 | Indicates the hydrophilicity/lipophilicity of the molecule, affecting its solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | The amino and carboxylic acid groups can donate hydrogen bonds, facilitating interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the carboxylic acid can accept hydrogen bonds. |

| Rotatable Bonds | 2 | A low number of rotatable bonds suggests a more rigid conformation, which can lead to higher binding affinity for a specific target. |

| pKa (acidic) | ~4.5 | The predicted acidity of the carboxylic acid group, influencing its ionization state at physiological pH. |

| pKa (basic) | ~10.0 | The predicted basicity of the amino group, also affecting its charge at physiological pH. |

These values are computationally predicted and may vary slightly between different prediction software.

The zwitterionic nature of this compound at physiological pH, due to the presence of both an acidic carboxylic acid group and a basic amino group, is a key characteristic that will dictate its solubility and interactions with charged residues in protein binding sites. The relatively low predicted logP value suggests that the compound is predominantly hydrophilic, which would favor solubility in aqueous environments but might limit its passive diffusion across lipid membranes.

Cheminformatics Analysis of Related Cyclobutyl-containing Amino Acids

The defining feature of this class of compounds is the cyclobutane (B1203170) ring, which imposes significant conformational restrictions compared to their linear aliphatic counterparts. researchgate.netThis rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Molecular dynamics simulations of peptides containing cyclobutane amino acids have shown that these residues can induce specific secondary structures, such as helices and turns. nih.govnih.govrsc.org A comparative analysis of this compound with other cyclobutyl amino acids reveals the importance of the substitution pattern on the cyclobutane ring.

| Compound Name | Structure | Key Structural Differences from this compound | Potential Impact on Properties |

| This compound |  | - | Baseline for comparison. |

| cis-3-Aminocyclobutane-1-carboxylic acid |  | The amino and carboxylic acid groups are directly attached to the cyclobutane ring in a cis configuration. | The direct attachment and cis stereochemistry lead to a more compact and rigid structure, with a different spatial arrangement of the functional groups. |

| trans-3-Aminocyclobutane-1-carboxylic acid |  | The amino and carboxylic acid groups are directly attached to the cyclobutane ring in a trans configuration. | The trans configuration results in a more extended conformation compared to the cis isomer, which can significantly alter its binding to biological targets. |

| 1-Aminocyclobutanecarboxylic acid |  | Both the amino and carboxylic acid groups are attached to the same carbon atom of the cyclobutane ring. | This gem-disubstitution pattern creates a highly constrained alpha-amino acid analogue. |

| (S)-2-Amino-3-cyclobutylpropanoic acid |  | Isomeric form with the amino group on the second carbon of the propanoic acid chain. | The position of the amino group relative to the carboxylic acid and cyclobutane ring will alter the molecule's overall shape and polarity distribution. |

The inclusion of the cyclobutane moiety also influences the electronic properties of the amino acid. The strained nature of the four-membered ring can affect the pKa values of the acidic and basic groups and can participate in non-covalent interactions within a protein binding site.

In Vitro Biological Studies and Mechanistic Insights

Receptor Binding Assays

There is currently a lack of specific data from receptor binding assays for 3-Amino-3-cyclobutylpropanoic acid in the public domain. Therefore, its affinity for G-protein coupled receptors, ion channels, or other receptor types has not been characterized.

Cell-Based Assays for Cellular Uptake and Metabolism

Investigation of Biological Targets and Pathways (in vitro, non-clinical)

Detailed in vitro investigations to identify the specific biological targets and pathways modulated by this compound have not been reported in the accessible scientific literature. Such studies are essential for a comprehensive understanding of its molecular mechanism of action.

Development of Fluorescent or Isotopic Probes for Biochemical Research

The development of fluorescent or isotopically labeled probes derived from this compound has not been documented in the available literature. These chemical tools would be invaluable for biochemical research, enabling visualization and quantification of the compound's interaction with biological molecules and its distribution within cellular systems.

Future Research Directions and Applications in Chemical Biology

Design of Novel Chemical Probes for Biological Target Identification

A primary challenge in drug discovery is the identification of the biological targets of small molecules. Chemical probes, which are modified versions of a bioactive compound, are essential tools in this endeavor. 3-Amino-3-cyclobutylpropanoic acid can serve as a foundational scaffold for the design of such probes.

Future research could focus on derivatizing the amino or carboxylic acid functionalities to incorporate "warheads" or reporter tags. For instance, the synthesis of derivatives containing photo-activatable groups (e.g., benzophenones or diazirines) would allow for photo-affinity labeling, a powerful technique to covalently link the probe to its target protein upon UV irradiation. Similarly, the addition of bio-orthogonal handles, such as alkynes or azides, would enable the use of click chemistry for target identification and visualization. The development of a focused library of such probes derived from a common 3-azido-cyclobutanone intermediate could provide a versatile toolkit for exploring diverse biological systems. nih.gov

Exploration of New Synthetic Methodologies for Related Cyclobutyl-Substituted Amino Acids

While methods for synthesizing cyclobutane-containing amino acids exist, there is considerable room for innovation, particularly for creating stereochemically pure β-amino acids like this compound. nih.govresearchgate.net Current strategies often rely on [2+2] cycloadditions. chemistryviews.org

Future synthetic research should aim to develop more efficient, scalable, and stereoselective routes. Visible-light photocatalysis, which has emerged as a mild and powerful tool for complex bond formations, could be adapted for the synthesis of cyclobutane (B1203170) β-amino acids. nih.govacs.org For example, a photocatalytic [2+2] cycloaddition of a suitable dehydroamino acid precursor could offer a direct and atom-economical route. nih.govacs.org Additionally, novel tandem reactions, such as amidation followed by an aza-Michael addition, present a promising avenue for constructing the β-amino acid motif on a pre-formed cyclobutane ring. chemistryviews.org The development of methods that allow for the late-stage functionalization of the cyclobutane ring would also be highly valuable, enabling the rapid generation of diverse analogues for structure-activity relationship studies. researchgate.net

Integration into Complex Molecular Architectures for Functional Materials Science

The rigid and three-dimensional nature of the cyclobutyl group makes this compound an attractive building block for creating complex molecular architectures with unique structural properties. nih.govresearchgate.net This moves beyond traditional drug discovery into the realm of functional materials science.

A significant area of future research is the incorporation of this amino acid into peptidomimetics and foldamers. chemistryviews.orgnih.gov Peptidomimetics are compounds designed to mimic natural peptides but with improved stability and oral bioavailability. cam.ac.uk The conformational constraints imposed by the cyclobutane ring can help to enforce specific secondary structures, such as helices or turns, which are often crucial for biological activity. nih.govnih.gov By alternating this compound with other amino acids, novel oligomers with predictable and stable folded structures (foldamers) can be designed. chemistryviews.org These architectures could find applications as scaffolds for catalysis, molecular recognition, or as frameworks for new biomaterials.

Advanced Computational Approaches for Structure-Based Design

Computational chemistry is an indispensable tool for modern drug discovery and materials science. For this compound and its derivatives, computational approaches can provide critical insights that guide synthetic efforts.

Collaborative Opportunities with Structural Biology and Biochemistry Disciplines

The full potential of this compound can only be realized through interdisciplinary collaboration, particularly with structural biologists and biochemists. rcsb.org These collaborations are essential for moving from a synthesized molecule to a validated biological tool or therapeutic lead.

Once a derivative of this compound shows interesting biological activity, biochemists are needed to perform assays to quantify its effects, for example, on enzyme kinetics or cellular signaling pathways. nih.govyoutube.com If a compound is designed as an enzyme inhibitor, biochemists would characterize the mechanism of inhibition. Following this, structural biologists could use techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its protein target. This provides an atomic-level view of the binding interactions, offering invaluable information for the next cycle of structure-based design. nih.gov Such a collaborative loop, where chemical synthesis informs biological testing, which in turn guides further synthesis, is a cornerstone of modern chemical biology and drug discovery.

Q & A

Q. Advanced: How can enantioselective synthesis be achieved for this compound?

Chiral resolution techniques, such as enzymatic kinetic resolution or chiral HPLC, are critical. For example, (S)- and (R)-enantiomers of structurally similar amino acids (e.g., 3-amino-3-cyclopentylpropanoic acid) are separated using immobilized lipases or chiral stationary phases . Asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) may also be applied to control stereochemistry.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the cyclobutyl ring (δ 1.8–2.5 ppm for ring protons) and amino/carboxylic acid groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 170.1 for C7H11NO2).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. Advanced: How can computational modeling enhance structural analysis?

Density Functional Theory (DFT) calculations predict vibrational spectra (IR) and optimize 3D conformations. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guided by PubChem data on similar compounds .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

Store under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis. Lyophilized samples are stable for >6 months. Avoid prolonged exposure to light or humidity, as cyclobutyl rings may undergo strain-induced degradation .

Q. Advanced: How can degradation products be identified?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS detect breakdown products like cyclobutane derivatives or oxidized amines. Quantify degradation kinetics using Arrhenius plots .

Basic: What safety precautions are required during handling?

Methodological Answer:

Use PPE (gloves, goggles) and work in a fume hood. While specific toxicity data are limited, structurally similar amino acids show moderate irritation (skin/eyes). Neutralize waste with 1M NaOH before disposal .

Q. Advanced: What in vitro models assess acute toxicity?

Use zebrafish embryos or human hepatocyte cell lines (e.g., HepG2) for cytotoxicity screening. Measure IC50 values and compare to reference compounds like β-alanine .

Basic: How is biological activity evaluated for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against amino acid decarboxylases or neurotransmitter synthases (e.g., glutamate decarboxylase) at 0.1–10 mM concentrations .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7) to evaluate anticancer potential .

Q. Advanced: What mechanistic insights can molecular docking provide?

Simulate binding to targets like GABA receptors or bacterial enzymes. Compare binding energies (ΔG) and hydrogen-bonding patterns with co-crystallized ligands .

Advanced: How to resolve contradictions in reported synthetic yields?

Cross-validate results using orthogonal methods:

- Compare HPLC purity data (e.g., >95% by C18 column) with NMR integration .

- Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables like moisture sensitivity .

Advanced: What strategies optimize enantiomeric excess (ee) in synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during cyclobutyl ring formation .

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for >90% ee .

Advanced: How do structural modifications impact bioactivity?

- Substituent Effects : Replace the cyclobutyl group with cyclohexyl or aryl groups (e.g., 3-amino-3-(3-fluorophenyl)propanoic acid) to study steric/electronic effects on enzyme inhibition .

- Amino Acid Backbone : Compare activity of β-alanine analogs with γ- or δ-amino acids .

Advanced: How to mitigate hygroscopicity in formulation?

- Lyophilization : Remove water under vacuum to create stable amorphous powders .

- Co-Crystallization : Form salts with non-hygroscopic counterions (e.g., sodium or arginine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.